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CAS No.: 854236-46-7

Cat. No.: B6364886

Get Quote

Molecular Weight, Synthesis, and Analytical
Characterization of Biaryl Scaffolds[1]
Executive Summary
2-(4-Methoxy-2-methylphenyl)benzoic acid (Formula: C₁₅H₁₄O₃) is a specialized biaryl

carboxylic acid intermediate.[1] While often overshadowed by its diarylmethane analogs used

in SGLT2 inhibitors (e.g., Canagliflozin) or the biphenyl tetrazoles of Angiotensin II receptor

blockers (e.g., Valsartan), this specific scaffold represents a critical class of High-Value

Intermediates (HVIs).[1] Its structural rigidity and orthogonal functional groups (carboxylic acid

vs. methoxy ether) make it a model substrate for investigating steric hindrance in cross-

coupling reactions and metabolic stability in drug design.

This guide provides a definitive technical breakdown of its molecular weight for stoichiometric

precision, a self-validating synthesis protocol via Suzuki-Miyaura coupling, and a rigorous

analytical profile for quality control.[1]
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Part 1: Molecular Identity & Physicochemical Profile[1]
Precise molecular weight calculations are the bedrock of quantitative analysis, particularly in

high-resolution mass spectrometry (HRMS) and process mass intensity (PMI) calculations.[1]

1.1 Stoichiometric & Isotopic Data
The following table contrasts the average molecular weight (used for molarity calculations)

against the monoisotopic mass (used for mass spectrometry identification).

Parameter Value Application Context

Molecular Formula C₁₅H₁₄O₃
Stoichiometry & Elemental

Analysis

Average Molecular Weight 242.27 g/mol
Reagent weighing, Yield

calculation

Monoisotopic Mass 242.0943 Da
HRMS (ESI/Q-TOF) Target

Mass

ClogP (Estimated) ~3.4 - 3.8
Lipophilicity & DMPK

prediction

H-Bond Donors/Acceptors 1 / 3 Solubility & Permeability rules

1.2 Structural Analysis
The molecule consists of two distinct aromatic domains:

Ring A (Benzoic Acid): Provides the acidic handle (

) and directs solubility in basic media.

Ring B (Tolyl-Anisole): The 2-methyl group introduces ortho-ortho steric strain, forcing the

two rings to twist out of planarity (dihedral angle > 45°).[1] This "atropisomer-like"

conformation reduces

-

stacking and improves solubility compared to planar biphenyls.[1]
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Part 2: Synthetic Pathways & Process Control[1]
The synthesis of sterically hindered biaryl acids requires robust catalytic systems. The standard

protocol utilizes a Suzuki-Miyaura Cross-Coupling, optimized to overcome the steric hindrance

of the ortho-methyl and ortho-carboxylic acid groups.[1]

2.1 Reaction Logic (Causality)
Why Suzuki? Grignard reagents are often incompatible with the free carboxylic acid (requires

protection/deprotection). Boronic acids are tolerant of the carboxylate anion generated in

situ.

Ligand Choice: Standard

is often insufficient for tetra-ortho substituted or sterically crowded biaryls.[1] We utilize
SPhos or Pd(dppf)Cl₂ to enhance the oxidative addition into the hindered aryl halide.

2.2 Validated Synthesis Protocol
Reaction: 2-Bromobenzoic acid + (4-Methoxy-2-methylphenyl)boronic acid

Product[1]

Reagent Prep:

Charge a 3-neck flask with 2-Bromobenzoic acid (1.0 equiv, 201.02 g/mol ).[1]

Add (4-Methoxy-2-methylphenyl)boronic acid (1.2 equiv, 166.00 g/mol ).[1]

Note: Excess boronic acid compensates for protodeboronation side reactions.

Catalytic System:

Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degas with

for 30 mins (Critical to prevent homocoupling).

Base:

(3.0 equiv).
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Catalyst:

(3 mol%).

Execution:

Heat to 90°C for 12–16 hours under inert atmosphere.

Monitor: TLC (Hexane:EtOAc 1:[1]1) or HPLC.[2] Look for disappearance of the bromide.

Workup (Self-Validating Step):

Cool to RT. Acidify with 1N HCl to pH 2–3 (Precipitates the acid).

Extract with EtOAc. The product partitions into the organic layer; unreacted boronic acid

often remains in the aqueous phase or can be washed out with mild base if careful pH

control is used.

2.3 Synthesis Workflow Diagram

Start: Reagent Weighing
(Stoichiometry Check)

Degassing Solvent
(Remove O2)

Prevent Homocoupling Suzuki Coupling
(90°C, 16h, Pd Cat)

Add Catalyst Acidic Quench
(pH < 3)

Precipitate Acid Recrystallization
(EtOH/Water)

Remove Boronic Impurities Pure Product
(C15H14O3)

Click to download full resolution via product page

Caption: Figure 1. Optimized workflow for the synthesis of sterically hindered biaryl acids,

emphasizing oxygen removal to protect the Pd(0) species.

Part 3: Analytical Characterization[1]
Trustworthiness in chemical biology stems from rigorous characterization. A white powder is

meaningless without data confirming its identity and purity.

3.1 Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[1] Carboxylic acids ionize

best by losing a proton

.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C90960&Type=IR-SPEC&Index=1
https://www.chemimpex.com/products/25844
https://www.benchchem.com/product/b6364886/docs?utm_src=pdf-body-img#technical-guide-2-4-methoxy-2-methylphenyl-benzoic-acid
https://webbook.nist.gov/cgi/cbook.cgi?ID=C90960&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C90960&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6364886?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Ion:

241.09.

Fragmentation Pattern (MS/MS):

Precursor: 241.1[1]

Fragment 1:

197.1 (Loss of

, characteristic of benzoic acids).

Fragment 2:

182.1 (Subsequent loss of methyl radical from the methoxy or tolyl group).

3.2 Nuclear Magnetic Resonance (NMR) Validation
The Proton NMR (

H-NMR) provides a "fingerprint" validation.[1]

Solvent: DMSO-

or

.[1]

Key Diagnostic Signals:

Methoxy Singlet:

ppm (3H, strong singlet).

Aryl Methyl Singlet:

ppm (3H, singlet).

Carboxylic Proton:
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ppm (Broad singlet, exchangeable with

).

Aromatic Region: 7.0 – 8.0 ppm (Complex splitting due to non-equivalent rings).

3.3 Analytical Logic Diagram

Mass Spectrometry (ESI-) 1H-NMR (DMSO-d6)

Unknown Sample
(White Powder)

Observe m/z 241.1
([M-H]-)

Methoxy Peak
(3.8 ppm)

Fragment m/z 197
(Loss of CO2)

CID Fragmentation

Identity Confirmed?

Methyl Peak
(2.2 ppm)

Release for Assay

Yes

Click to download full resolution via product page

Caption: Figure 2. Multi-modal analytical decision tree ensuring structural confirmation via

orthogonal spectral data.

Part 4: Applications in Drug Discovery[1][5]
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This molecule serves as more than just a chemical curiosity; it is a template for Biaryl Scaffold

Design.

SGLT2 Inhibitor Modeling: While drugs like Canagliflozin utilize a thienyl-benzyl scaffold, the

biphenyl moiety of 2-(4-methoxy-2-methylphenyl)benzoic acid mimics the distal ring

systems used to probe the SGLT2 binding pocket.[1] The methoxy group acts as a hydrogen

bond acceptor, mimicking the glucose-like polarity required for the transporter.[1]

Angiotensin Receptor Blockers (ARBs): The "ortho-substituted biphenyl" core is the

pharmacophore for the Sartan class (e.g., Telmisartan). In those drugs, the carboxylic acid is

often replaced by a bioisostere (tetrazole). This acid (C₁₅H₁₄O₃) serves as a cost-effective

precursor for Structure-Activity Relationship (SAR) studies to test if a carboxylic acid can

replace the tetrazole to improve oral bioavailability or reduce synthesis costs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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